molecular formula C16H12BrN3O2S B2515904 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1421455-32-4

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B2515904
CAS No.: 1421455-32-4
M. Wt: 390.26
InChI Key: HXIIXONNXADGRF-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is a complex organic molecule that features a benzothiazole moiety, an azetidine ring, and a bromopyridine group

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound likely interacts with its target(s) in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.

Biochemical Pathways

tuberculosis .

Result of Action

tuberculosis , suggesting that the compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole derivative, followed by the formation of the azetidine ring, and finally the introduction of the bromopyridine moiety. Key reactions involved in the synthesis include nucleophilic substitution, cyclization, and coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound’s properties make it suitable for use in materials science, including the development of advanced materials with specific electronic, optical, or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, azetidine-containing molecules, and bromopyridine-based compounds. Examples include:

Uniqueness

What sets (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c17-11-5-10(6-18-7-11)15(21)20-8-12(9-20)22-16-19-13-3-1-2-4-14(13)23-16/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIIXONNXADGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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